5-Azaspiro[2.4]heptan-7-one
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Overview
Description
5-Azaspiro[24]heptan-7-one is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptan-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine, followed by cyclization to form the spirocyclic structure . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Azaspiro[2.4]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
5-Azaspiro[2.4]heptan-7-one has several applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and crop protection products.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptan-7-one involves its interaction with specific molecular targets. For instance, as a JAK1 selective inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways involved in inflammatory and autoimmune diseases . The compound’s spirocyclic structure is crucial for its binding affinity and selectivity.
Comparison with Similar Compounds
5-Benzyl-5-azaspiro[2.4]heptan-7-one: This compound shares a similar spirocyclic structure but includes a benzyl group, which can influence its chemical properties and biological activity.
7-Amino-5-azaspiro[2.4]heptan-5-yl derivatives: These compounds have been studied for their antibacterial activity and show structural similarities with 5-Azaspiro[2.4]heptan-7-one.
Uniqueness: this compound is unique due to its specific spirocyclic framework, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a scaffold for selective enzyme inhibitors highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-3-7-4-6(5)1-2-6/h7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKELDLTOUTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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